REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[C:4](Cl)[CH:3]=1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[CH:4][CH:3]=1.[CH3:11][C:8]1[C:6]2=[N:7][CH:2]=[CH:3][CH:4]=[C:5]2[S:10][CH:9]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)C(=CS2)C)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered on a CELITE™ pad
|
Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (acetone/hexane)
|
Reaction Time |
62 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)C(=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC=2C1=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[C:4](Cl)[CH:3]=1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:11])=[CH:9][S:10][C:5]2=[CH:4][CH:3]=1.[CH3:11][C:8]1[C:6]2=[N:7][CH:2]=[CH:3][CH:4]=[C:5]2[S:10][CH:9]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)C(=CS2)C)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered on a CELITE™ pad
|
Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (acetone/hexane)
|
Reaction Time |
62 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)C(=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC=2C1=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |